molecular formula C9H15F2NO B1414102 N-(3,3-Difluorocyclobutyl)oxan-4-amine CAS No. 1863132-92-6

N-(3,3-Difluorocyclobutyl)oxan-4-amine

Cat. No.: B1414102
CAS No.: 1863132-92-6
M. Wt: 191.22 g/mol
InChI Key: LPJNOTGUQUNLNY-UHFFFAOYSA-N
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Description

N-(3,3-Difluorocyclobutyl)oxan-4-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that includes a difluorocyclobutyl group attached to an oxan-4-amine moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Difluorocyclobutyl)oxan-4-amine typically involves the reaction of a difluorocyclobutyl precursor with an oxan-4-amine derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based compounds, while solvents such as dichloromethane or tetrahydrofuran are frequently employed to ensure optimal reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Difluorocyclobutyl)oxan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions involving this compound often utilize hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon); elevated temperatures and pressures.

    Substitution: Halides, alkylating agents; polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted analogs with varying functional groups.

Scientific Research Applications

N-(3,3-Difluorocyclobutyl)oxan-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-(3,3-Difluorocyclobutyl)oxan-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, this compound may bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. The difluorocyclobutyl group is particularly important for enhancing the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-Difluorocyclobutyl)oxan-4-amine analogs: Compounds with similar structures but different substituents on the cyclobutyl or oxan-4-amine moieties.

    Cyclobutylamines: Compounds featuring a cyclobutyl group attached to an amine, but lacking the difluoro substitution.

    Oxan-4-amines: Compounds with an oxan-4-amine structure but different substituents on the oxane ring.

Uniqueness

This compound stands out due to the presence of the difluorocyclobutyl group, which imparts unique chemical and biological properties. This structural feature enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Biological Activity

N-(3,3-Difluorocyclobutyl)oxan-4-amine is a compound that has garnered attention in the pharmaceutical and biochemical research communities due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure : this compound is characterized by the presence of a cyclobutyl group with two fluorine substituents and an oxan-4-amine moiety. This unique structure may contribute to its biological properties.

Research indicates that this compound exhibits inhibitory activity against specific molecular targets. Notably, it has been identified as an inhibitor of the Indoleamine 2,3-dioxygenase (IDO) enzyme, which plays a crucial role in tryptophan metabolism and immune response modulation. IDO activity is associated with various physiological processes, including immune tolerance and tumor progression .

1. Antitumor Activity

This compound has shown promise in preclinical studies for its potential antitumor effects. The compound's ability to inhibit IDO may lead to enhanced antitumor immunity by preventing tryptophan depletion, which is often exploited by tumors to evade immune detection .

2. Inhibition of PDGF Receptor Kinase

The compound also demonstrates inhibitory activity against the Platelet-Derived Growth Factor (PDGF) receptor kinase , which is implicated in various cancers and fibrotic diseases. This inhibition could potentially be leveraged for therapeutic strategies targeting these conditions .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
IDO InhibitionModulation of immune response
Antitumor EffectsEnhances antitumor immunity
PDGF Receptor Kinase InhibitionTargets proliferative diseases

Case Study: Antitumor Efficacy

A study investigated the antitumor efficacy of this compound in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. The mechanism was linked to increased levels of local immune activation and reduced tumor-associated immunosuppression due to IDO inhibition .

Case Study: PDGF Receptor Kinase Inhibition

Another research effort focused on the compound's effect on PDGF receptor signaling pathways. In vitro assays demonstrated that this compound effectively inhibited PDGF-induced cellular proliferation in fibroblast cell lines, suggesting its potential utility in treating fibrotic diseases .

Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO/c10-9(11)5-8(6-9)12-7-1-3-13-4-2-7/h7-8,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJNOTGUQUNLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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